molecular formula C17H19NO3S B14462490 Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate CAS No. 72489-94-2

Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate

Cat. No.: B14462490
CAS No.: 72489-94-2
M. Wt: 317.4 g/mol
InChI Key: AMAQCFDLMZNTIX-UHFFFAOYSA-N
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Description

Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate is an organic compound belonging to the carbamate class. It is characterized by the presence of a phenylsulfanyl group attached to a phenoxy group, which is further linked to an ethyl carbamate moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate typically involves the reaction of 4-(phenylsulfanyl)phenol with ethyl 2-bromoethylcarbamate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding phenoxy derivative.

    Substitution: The ethyl carbamate moiety can undergo nucleophilic substitution reactions, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenoxy derivatives.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, leading to the modulation of enzyme activities. The carbamate moiety can form covalent bonds with active site residues of enzymes, inhibiting their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate can be compared with other carbamate derivatives, such as:

    Fenoxycarb: An insect growth regulator with a similar carbamate structure but different substituents.

    Carbaryl: A widely used insecticide with a carbamate moiety but lacking the phenylsulfanyl group.

    Methomyl: Another carbamate insecticide with a different substitution pattern.

The uniqueness of this compound lies in its phenylsulfanyl group, which imparts distinct chemical and biological properties compared to other carbamate derivatives.

Properties

CAS No.

72489-94-2

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

ethyl N-[2-(4-phenylsulfanylphenoxy)ethyl]carbamate

InChI

InChI=1S/C17H19NO3S/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)

InChI Key

AMAQCFDLMZNTIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCOC1=CC=C(C=C1)SC2=CC=CC=C2

Origin of Product

United States

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